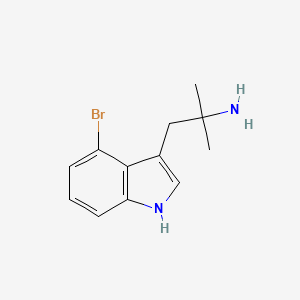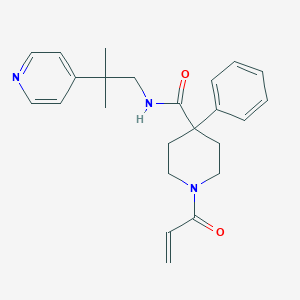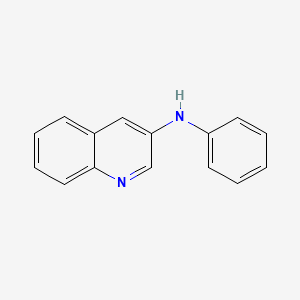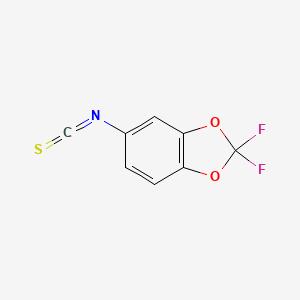![molecular formula C18H15ClN6O B3013251 1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892744-83-1](/img/structure/B3013251.png)
1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a heterocyclic molecule that contains multiple rings, including an oxadiazole and a triazole ring. The oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, while the triazole ring contains three nitrogen atoms. The presence of chloro and methyl substituents on the phenyl rings suggests potential for varied chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related oxadiazole and triazole compounds has been explored in various studies. For instance, the preparation of 2-amino- and 2-hydrazino-5-(pyridyl)-1,3,4-oxadiazoles involves reacting 2-chloro derivatives with amines or hydrazines, followed by heating with carbon disulphide and alcoholic potassium hydroxide to obtain 1,2,4-triazole derivatives . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, with modifications to accommodate the specific substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various analytical techniques. For example, X-ray analysis has been used to confirm the structures of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, providing insight into the crystal packing of these heterocycles . Such structural analyses are crucial for understanding the physical and chemical properties of the compound and for confirming the success of the synthetic routes employed.
Chemical Reactions Analysis
The chemical reactivity of oxadiazole and triazole rings has been extensively studied. The oxadiazole ring can undergo acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents . The transformation of the oxadiazole ring is also a key reaction pathway. In the case of the compound , these reactions could be influenced by the presence of the chloro and methyl substituents, as well as the additional triazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like oxadiazoles and triazoles are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and oxygen in the rings can affect the electron distribution and thus the reactivity of the compound. The substituents attached to the rings can also impact properties such as solubility, melting point, and biological activity. While the specific properties of 1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine are not detailed in the provided papers, insights can be drawn from the general behavior of similar heterocyclic compounds .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
This compound is involved in the synthesis of various 1,2,4-triazole derivatives, which have been explored for their antimicrobial activities. For instance, derivatives like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one exhibit good or moderate activities against microorganisms (Bektaş et al., 2007).
Synthesis of derivatives containing the 1,2,4-triazole and 1,3,4-oxadiazole units, such as 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, have also shown antimicrobial properties against bacteria, molds, and yeast (Tien et al., 2016).
Anticancer Potential
- Compounds featuring a similar structure have been synthesized and evaluated for their anticancer activity. For example, derivatives like 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine demonstrate good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).
Photochemistry and Molecular Rearrangements
- Investigations into the photochemistry of 1,2,4-oxadiazoles have uncovered interesting molecular rearrangements. Under certain conditions, these compounds can undergo transformations to form structures like 1,2,4-triazoles, indazoles, and benzimidazoles, highlighting their potential in synthetic chemistry (Buscemi et al., 1996).
Energetic Material Synthesis
- This chemical structure is also relevant in the synthesis of energetic materials. Compounds like 3-(5-amino-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-amine and its derivatives have been explored for their potential in creating high heat of detonation energetic salts (Cao et al., 2020).
Propriétés
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-6-3-4-7-12(10)17-21-18(26-23-17)15-16(20)25(24-22-15)14-9-5-8-13(19)11(14)2/h3-9H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXPBIANOZTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide](/img/structure/B3013176.png)
![2-Cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3013177.png)


![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)





